Methyl (2-oxo-4-thioxo-1,3-thiazolidin-5-yl)acetate
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Overview
Description
Methyl (2-oxo-4-thioxo-1,3-thiazolidin-5-yl)acetate is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-oxo-4-thioxo-1,3-thiazolidin-5-yl)acetate typically involves the reaction of thiosemicarbazide with α-haloketones under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidine ring . The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl (2-oxo-4-thioxo-1,3-thiazolidin-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols, and alcohols
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazolidines .
Scientific Research Applications
Methyl (2-oxo-4-thioxo-1,3-thiazolidin-5-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl (2-oxo-4-thioxo-1,3-thiazolidin-5-yl)acetate involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Another thiazolidine derivative with similar biological activities.
Thiazole: A structurally related compound with diverse biological activities.
Thiazolidine-4-one: Shares the thiazolidine ring but differs in the position of the carbonyl group.
Uniqueness
Methyl (2-oxo-4-thioxo-1,3-thiazolidin-5-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiazolidine derivatives .
Properties
Molecular Formula |
C6H7NO3S2 |
---|---|
Molecular Weight |
205.3 g/mol |
IUPAC Name |
methyl 2-(2-oxo-4-sulfanylidene-1,3-thiazolidin-5-yl)acetate |
InChI |
InChI=1S/C6H7NO3S2/c1-10-4(8)2-3-5(11)7-6(9)12-3/h3H,2H2,1H3,(H,7,9,11) |
InChI Key |
QNDBAAFDCOSUME-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1C(=S)NC(=O)S1 |
Origin of Product |
United States |
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